molecular formula C21H14FN3OS B2932982 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 391227-25-1

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Numéro de catalogue: B2932982
Numéro CAS: 391227-25-1
Poids moléculaire: 375.42
Clé InChI: WPJYGEBWBAOXNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a biphenyl-4-carboxamide moiety at position 2. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding motifs, making it a candidate for therapeutic applications.

Propriétés

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS/c22-18-12-10-17(11-13-18)20-24-25-21(27-20)23-19(26)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJYGEBWBAOXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

A similar compound, a fluorinated pyrazole, was found to have a high binding affinity to thehuman estrogen alpha receptor (ERα) . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers.

Result of Action

Based on its potential interaction with erα, it could influence cellular growth and gene expression. This could potentially have therapeutic implications, particularly in diseases such as cancer where the regulation of cellular growth is disrupted.

Activité Biologique

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is C18H15FN4S, with a molecular weight of 375.4 g/mol . The compound features a thiadiazole ring which is known for its diverse biological activities.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. Research indicates that compounds similar to N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)0.28
Compound BHCT116 (Colon Cancer)3.29
Compound CH460 (Lung Cancer)10.0
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamideMDA-MB-231 (Breast Cancer)TBDCurrent Study

The compound has shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cell lines. This selectivity is crucial for developing effective cancer therapies.

The mechanism through which N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exerts its anticancer effects likely involves the inhibition of specific tyrosine kinases and the induction of apoptosis in cancer cells. Studies have demonstrated that related thiadiazole derivatives can disrupt cellular signaling pathways critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives indicates that modifications on the phenyl rings significantly influence their biological activity. For instance:

  • The presence of electron-withdrawing groups such as fluorine enhances anticancer activity.
  • Substituents on the thiadiazole ring can alter binding affinity to target proteins involved in cancer progression.

A study highlighted that compounds with a fluorophenyl substituent exhibited improved potency against breast cancer cell lines compared to their non-fluorinated counterparts .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Aliabadi et al. reported on a series of thiadiazole derivatives showing significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.079 to 8.284 μM .
  • Zheng et al. demonstrated that derivatives with specific substitutions on the thiadiazole ring exhibited enhanced antiviral and anticancer activities, suggesting a broad therapeutic potential beyond oncology .
  • Recent Investigations have focused on the molecular docking studies to predict interactions between these compounds and target proteins such as tubulin and various kinases involved in cancer signaling pathways.

Applications De Recherche Scientifique

Unfortunately, the available search results do not provide specific applications, data tables, or case studies for the compound N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide. However, the search results do offer some related information that could be relevant.

General Information

  • PubChem Identifier : The PubChem CID for N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is 4130221 .
  • Formula and Weight : Its molecular formula is C21H14FN3OS, with a molecular weight of 375.4 g/mol .
  • Other Names : It is also known as 391227-25-1, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, Oprea1_200245 and N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide .

Chemical Descriptors

  • IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide .
  • InChI Key : WPJYGEBWBAOXNH-UHFFFAOYSA-N .
  • SMILES : C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F .

Related Research

  • The broader class of heterocyclic compounds, including thiadiazoles, has applications in medicine .
  • Triazolothiadiazoles have demonstrated growth-inhibitory activity against Bcl-2-expressing human cancer cell lines .
  • Fused triazole compounds have shown anticancer activity .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent on Thiadiazole Core Heterocycle Molecular Formula Molecular Weight logP Reference ID
Target Compound 4-Fluorophenyl 1,3,4-Thiadiazole C₂₀H₁₄FN₃OS 363.41* ~4.5† N/A
N-[5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-yl]-[1,1'-Biphenyl]-4-Carboxamide 2-Methylpropyl 1,3,4-Thiadiazole C₁₉H₁₉N₃OS 337.44 5.28
N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-4-Propylbenzamide Cyclopropyl 1,3,4-Thiadiazole C₁₅H₁₇N₃OS 287.38 ~3.8†
N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]-[1,1'-Biphenyl]-4-Carboxamide Trifluoromethyl 1,3,4-Thiadiazole C₁₆H₁₀F₃N₃OS 349.33 ~4.2†
N-(1,3-Thiazol-2-yl)-[1,1'-Biphenyl]-4-Carboxamide None (Thiazole core) Thiazole C₁₆H₁₂N₂OS 280.35 4.01

*Calculated molecular weight; †Estimated based on structural similarity.

Key Observations :

  • Lipophilicity : Alkyl substituents (e.g., 2-methylpropyl) increase logP (5.28 vs. ~4.5 for the target), favoring lipid solubility but possibly reducing aqueous solubility .

Key Observations :

  • Coupling Efficiency : HATU-mediated amide bond formation () achieves high purity (>95%) but variable yields (23–95%), whereas alkylation methods () provide higher yields (up to 97%).
  • Challenges : Lower yields in biphenyl carboxamides (e.g., 23% in ) suggest steric hindrance from bulky substituents.

Physicochemical Properties

  • logP and Solubility : The target compound’s estimated logP (~4.5) balances lipophilicity and solubility, contrasting with highly lipophilic analogs like (logP 5.28).
  • Hydrogen-Bonding Capacity: The 4-fluorophenyl and carboxamide groups provide hydrogen-bond acceptors (4–5) and donors (1), comparable to analogs in and .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.